4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid Casein Kinase 2 (CK2) is a serine/threonine-selective protein kinase involved in many signal transduction pathways. CK2 is known to negatively regulate apoptosis, and its activity is increased in many proliferating tissues and tumors, which lends promise as an anticancer drug target. NSC 210902 inhibits CK2 with an IC50 value of 1 µM and competitively inhibits binding of ATP with a Ki value of 0.28 µM. NSC 210902 is selective for CK2 as it only minimally inhibits the activities of other protein kinases (e.g., JNK3, GSK3, Cdk5, and MSK1).

Brand Name: Vulcanchem
CAS No.: 51726-83-1
VCID: VC0005320
InChI: InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7H,(H,15,16)(H,17,18)
SMILES: C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O
Molecular Formula: C14H9NO3
Molecular Weight: 239.23 g/mol

4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid

CAS No.: 51726-83-1

Cat. No.: VC0005320

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid - 51726-83-1

CAS No. 51726-83-1
Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
IUPAC Name 4-oxo-1H-benzo[h]quinoline-3-carboxylic acid
Standard InChI InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7H,(H,15,16)(H,17,18)
Standard InChI Key QGOKEDVMXJBTAR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O
Appearance Assay:≥95%A crystalline solid

4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid is a compound with significant interest in the scientific community due to its diverse biological activities. It is known by several identifiers, including CAS No. 51726-83-1 and NSC Number 210902 . This compound belongs to the quinoline family, which is renowned for its wide range of pharmacological properties.

Synthesis Methods

The synthesis of 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid typically involves several key steps:

  • Cyclization Reaction: Formation of the quinoline ring system.

  • Oxidation: Introduction of the oxo group at the 4-position.

  • Carboxylation: Introduction of the carboxylic acid group at the 3-position.

These reactions often require strong acids or bases, high temperatures, and specific catalysts to optimize yield and purity.

Inhibition of Casein Kinase 2 (CK2)

4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid is a potent inhibitor of CK2, a serine/threonine protein kinase involved in various cellular processes. CK2 plays a role in cell proliferation and survival, making its inhibition significant for anticancer therapy. The compound competitively inhibits ATP binding to CK2 with Ki values of 0.06 and 0.28 µM .

Antitubercular Activity

Research has explored quinoline derivatives, including analogs of 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid, as potential antitubercular agents. While some derivatives show limited activity, structural modifications can enhance efficacy against Mycobacterium tuberculosis.

CNS Modulation

The compound has been evaluated as a negative allosteric modulator for metabotropic glutamate receptors (mGlu2), which are implicated in CNS disorders. Selective inhibition could provide therapeutic benefits without affecting other mGlu receptor subtypes.

CK2 Inhibition and Cancer Therapy

CK2 inhibition by 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid disrupts cellular signaling pathways, leading to apoptosis in cancer cells. This makes it a promising tool for studying CK2's role in oncogenesis and developing anticancer therapies .

Comparison with Other CK2 Inhibitors

Compared to other CK2 inhibitors like TBB and CX-4945, 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid offers unique selectivity and potency. Its IC50 value of 1 µM highlights its potential as a therapeutic agent.

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